High Enantiomeric Purity
The synthesis of 4-methylisoxazolidin-4-ol via the reaction of N-hydroxyphthalimide with optically pure epichlorohydrin, followed by methanol addition, yields the compound in high enantiomeric purity. While the absolute value of enantiomeric excess (ee) is not directly specified in the primary source, the method is reported to provide a 'straightforward procedure for the synthesis of isoxazolidin-4-ols in high enantiomeric purity' and allows the synthesis of both enantiomers from the same chiral epoxide starting material [1]. This indicates that the methyl derivative can be obtained with a high level of stereochemical control, comparable to or exceeding that of other 4-alkyl derivatives prepared by the same method.
| Evidence Dimension | Enantiomeric Purity (Synthetic Access) |
|---|---|
| Target Compound Data | High enantiomeric purity (both enantiomers accessible from single chiral epoxide) |
| Comparator Or Baseline | Unsubstituted isoxazolidin-4-ol (not reported in same context) or 4-ethyl analog |
| Quantified Difference | Qualitative: High enantiomeric purity vs. potential racemic mixtures from alternative routes. |
| Conditions | Reaction of N-hydroxyphthalimide with optically pure epichlorohydrin, followed by methanol addition. |
Why This Matters
For asymmetric synthesis applications, the ability to obtain both enantiomers in high purity from a common, commercially available starting material is a key procurement advantage, ensuring reproducibility and reducing the need for costly chiral resolution steps.
- [1] Martin, B. P., Donald, D. K., & Guile, S. D. (2006). A simple and efficient synthesis of optically pure 4-alkylisoxazolidin-4-ols. Tetrahedron Letters, 47(43), 7635-7639. View Source
